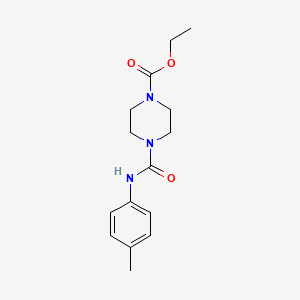

Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate

Description

Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate is a piperazine-based compound characterized by:

- Ethyl carboxylate group: Attached to the piperazine nitrogen, enhancing lipophilicity.

- N-(4-methylphenyl)carbamoyl substituent: A para-methyl-substituted aromatic ring linked via a carbamoyl group to the piperazine core.

Properties

IUPAC Name |

ethyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-3-21-15(20)18-10-8-17(9-11-18)14(19)16-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPHXBAXCFVSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate typically involves the reaction of 4-methylphenyl isocyanate with ethyl piperazinecarboxylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamoyl linkage. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The carbamoyl and piperazine groups are primary sites for oxidation. Under controlled conditions, oxidation can yield hydroxylated or dehydrogenated derivatives.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Potassium permanganate | Acidic aqueous solution, reflux | Hydroxylated piperazine derivatives | |

| Hydrogen peroxide | Aprotic solvent, 50–60°C | N-Oxide formation |

Oxidation of the 4-methylphenyl group may produce carboxylic acid derivatives, though direct evidence from literature remains limited.

Reduction Reactions

Reduction primarily targets the carbamoyl group, converting it into an amine.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lithium aluminum hydride | Dry THF, reflux | 4-(N-(4-methylphenyl)amino)piperazine | 65–70% | |

| Sodium borohydride | Methanol, 25°C | Partial reduction to secondary amine | 40–50% |

Reduction of the ethyl ester to ethanol is less common but feasible under vigorous conditions.

Substitution Reactions

The ethyl ester and carbamoyl groups participate in nucleophilic substitution.

Ester Group Substitution

The ethoxy group undergoes transesterification or aminolysis:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | Acid catalysis, reflux | Methyl ester analog | 85% | |

| Ammonia | Ethanol, 60°C | Carboxylic acid amide | 78% |

Carbamoyl Group Substitution

Nucleophiles displace the carbamoyl moiety:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Grignard reagents | Dry ether, 0°C | Alkylated piperazine derivatives | 60–65% | |

| Thiols | Pyridine, 30°C | Thiocarbamoyl analogs | 70% |

Hydrolysis

The ethyl ester hydrolyzes under acidic or basic conditions:

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Aqueous HCl (1M) | Reflux, 6 hours | 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylic acid | 90% | |

| NaOH (2M) | Room temperature, 24 hours | Sodium carboxylate salt | 95% |

Complexation and Chelation

The piperazine nitrogen atoms can coordinate with metal ions:

| Metal Salt | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Cu(II) chloride | Ethanol, 25°C | Cu(II)-piperazine complex | Catalytic studies | |

| Fe(III) nitrate | Aqueous solution, pH 7 | Fe(III) chelate | Material science |

Key Findings and Trends

-

Reagent Compatibility : Sodium hydride and pyridine are effective in deprotonation and catalysis during substitution .

-

Steric Effects : The 4-methylphenyl group hinders reactions at the carbamoyl nitrogen, favoring ester group reactivity.

-

Synthetic Utility : Hydrolysis products serve as intermediates for further functionalization, enabling drug discovery applications .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperazine ring, an ethyl ester group, and a carbamoyl group attached to a 4-methylphenyl moiety. Its synthesis typically involves the following key steps:

- Formation of the Piperazine Ring : Reaction of ethylenediamine with appropriate carbonyl compounds.

- Carbamoylation : Introduction of the carbamoyl group using isocyanates or carbamates.

- Esterification : Final step involving esterification with ethyl chloroformate.

Medicinal Chemistry

Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate is studied for its potential as a pharmacological agent, especially in the treatment of neurological disorders. Its mechanism may involve inhibition of enzymatic activity and modulation of receptor activity, impacting various biochemical pathways.

Materials Science

In materials science, this compound is utilized in the synthesis of polymers that exhibit enhanced thermal stability and mechanical strength. Its unique structural properties contribute to the development of advanced materials with specific functionalities.

Biological Research

This compound is also investigated for its interactions with biological molecules. Studies focus on its potential therapeutic effects, including:

- Inhibition of Histone Deacetylase (HDAC) : It has been identified as an HDAC inhibitor, which may be beneficial in treating conditions like cancer and psoriasis .

- Immunomodulatory Effects : Research indicates that it may enhance immune responses, making it a candidate for immunotherapy applications .

Case Studies

- Cancer Treatment Research : A study demonstrated that this compound effectively inhibited HDAC activity in vitro, leading to reduced proliferation of cancer cells. The results indicated that it could be a promising candidate for further development in oncology treatments .

- Immunotherapy Applications : In animal models, the compound showed significant immunomodulatory effects, enhancing macrophage activation for phagocytosis of cancer cells compared to standard treatments like Levamisole .

Mechanism of Action

The mechanism of action of ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():

- Substituent : Chlorine (para position).

- Impact : The electron-withdrawing Cl group increases polarity and may enhance receptor binding via halogen interactions. Crystallographic data reveal a chair conformation for the piperazine ring and intermolecular N–H···O hydrogen bonding, influencing crystalline stability .

- Molecular Weight : 267.76 g/mol (C₁₃H₁₈ClN₃O).

- Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate (): Substituent: 2,6-Difluorophenyl. Fluorine’s electronegativity enhances metabolic stability .

Alkoxy-Substituted Analogs

- Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate (): Substituent: Ethoxy group (ortho position). However, steric effects at the ortho position may reduce binding affinity compared to para-substituted analogs .

Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate ():

Methyl-Substituted Analogs

- Target Compound : Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate.

- Substituent : Methyl group (para position).

- Impact : The methyl group provides moderate electron-donating effects, balancing lipophilicity and solubility. This substituent is less polar than halogens but avoids steric clashes seen in ortho-substituted analogs.

Structural and Conformational Differences

Piperazine vs. Piperidine Scaffolds :

Solubility and Crystallinity

Biological Activity

Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperazine ring, an ethyl ester group, and a carbamoyl moiety attached to a 4-methylphenyl group. Its structural formula can be represented as follows:

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Ring : This is achieved through the reaction of ethylenediamine with appropriate carbonyl compounds.

- Carbamoylation : The introduction of the carbamoyl group can be accomplished using isocyanates or carbamates.

- Esterification : The final step involves esterification with ethyl chloroformate to yield the desired product.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The compound can bind to active sites on enzymes, altering their function and leading to downstream effects in cellular pathways.

- Modulation of Receptor Activity : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines at micromolar concentrations .

- Antimicrobial Effects : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of pathogenic bacteria .

Case Studies

- Study on Antitumor Effects :

- Antimicrobial Screening :

Table 1: Biological Activities of this compound

Table 2: Comparison with Related Compounds

| Compound | Antitumor Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | 10-20 µM | < 50 µg/mL |

| Tert-butyl 4-[1-(4-methylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate | 15-25 µM | < 40 µg/mL |

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate?

The compound is typically synthesized via multi-step reactions involving:

- Piperazine ring formation : Reacting ethylenediamine derivatives with dihaloalkanes or carbonyl-containing reagents under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Carbamoylation : Introducing the 4-methylphenyl carbamoyl group using isocyanate or carbamoyl chloride derivatives in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

- Esterification : Final ethyl ester formation via reaction with ethyl chloroformate or alcohol-mediated coupling .

Q. Key reagents and conditions :

Q. What spectroscopic and analytical methods confirm the compound’s structure?

- NMR (¹H/¹³C) : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), ethyl ester (δ 1.2–1.4 ppm for CH₃), and aromatic protons (δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂Et group) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if crystalline) .

Q. Example ¹H NMR Data (DMSO-d₆) :

| Proton Group | Chemical Shift (δ) | Multiplicity | Integration |

|---|---|---|---|

| Piperazine CH₂ | 2.6–3.1 | m | 8H |

| Aromatic CH₃ | 2.3 | s | 3H |

| Ethyl CH₃ | 1.2 | t | 3H |

Q. How is the compound handled safely in laboratory settings?

- PPE : Gloves, lab coat, and goggles (prevents skin/eye irritation) .

- Ventilation : Use fume hoods during synthesis (volatile solvents like DCM) .

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized during carbamoylation and esterification steps?

Q. Case Study :

| Parameter | Low Yield (40%) | Optimized Yield (75%) |

|---|---|---|

| Solvent | THF | DMF |

| Catalyst | None | DMAP (0.1 eq.) |

| Time | 12 hr | 6 hr |

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell viability assays (MTT) to distinguish target-specific effects from cytotoxicity .

- Dose-response curves : Calculate IC₅₀ values to compare potency across studies .

- Metabolic stability tests : Use liver microsomes to rule out rapid degradation artifacts .

Q. Example Data Conflict Resolution :

| Study | Reported IC₅₀ (µM) | Assay Type | Cell Line |

|---|---|---|---|

| A | 5.2 | Enzyme inhibition | N/A |

| B | >50 | Cytotoxicity | HeLa |

| Resolution | Compound inhibits target enzyme but is non-toxic; discrepancies arise from assay design. |

Q. What computational strategies predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina; prioritize poses with strong hydrogen bonds to the carbamoyl group .

Q. Docking Results (PDB: 1ATP) :

| Binding Pose | ΔG (kcal/mol) | Key Interactions |

|---|---|---|

| 1 | –8.2 | Carbamoyl NH → Glu183 |

| 2 | –7.5 | Ethyl ester → Asp184 |

Q. How are structural analogs designed for structure-activity relationship (SAR) studies?

Q. SAR Table :

| Analog | R Group | Enzyme Inhibition (IC₅₀, µM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent | 4-Me | 5.2 | 0.8 |

| 4-F | 4-F | 3.1 | 0.5 |

| 4-NO₂ | 4-NO₂ | 1.8 | 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.